Lipophilicity and Hydrogen-Bonding Capacity vs. Parent (S)-4-Phenyloxazolidin-2-one
Compared to the parent (S)-4-phenyloxazolidin-2-one (CAS 99395-88-7), the N-(3-methoxyphenyl) substitution on the target compound eliminates the single hydrogen-bond donor (HBD count 0 vs. 1) and adds one hydrogen-bond acceptor (HBA count 3 vs. 2), while increasing computed lipophilicity from XLogP3 1.2 to 3.0 [1][2]. This +1.8 log unit shift places the target compound in a substantially more lipophilic domain, directly affecting solubility, membrane partitioning, and normal-phase/reversed-phase chromatographic retention .
| Evidence Dimension | Computed physicochemical property comparison: XLogP3, HBD, HBA, TPSA, rotatable bonds |
|---|---|
| Target Compound Data | XLogP3 = 3.0; HBD = 0; HBA = 3; TPSA = 38.8 Ų; Rotatable bonds = 3; MW = 269.29 g/mol |
| Comparator Or Baseline | (S)-4-Phenyloxazolidin-2-one (CAS 99395-88-7): XLogP3 = 1.2; HBD = 1; HBA = 2; TPSA = 38.3 Ų; Rotatable bonds = 1; MW = 163.17 g/mol |
| Quantified Difference | ΔXLogP3 = +1.8; ΔHBD = –1; ΔHBA = +1; ΔRotatable bonds = +2; ΔMW = +106.12 g/mol |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.8.18). TPSA values from ChemSpider (target) and PubChem (parent). |
Why This Matters
The absence of an H-bond donor and higher lipophilicity make the target compound better suited for applications requiring non-polar, membrane-permeable intermediates, while the parent N-H oxazolidinone is preferred when H-bond donor capacity is needed for chiral recognition.
- [1] PubChem Compound Summary CID 730424, (S)-4-Phenyloxazolidin-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/99395-88-7 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary CID 34179074, (S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/572923-03-6 (accessed 2026-04-28). View Source
